A Technical Guide to 4-Bromo-2-methyl-1H-imidazole (CAS: 16265-11-5)
A Technical Guide to 4-Bromo-2-methyl-1H-imidazole (CAS: 16265-11-5)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Bromo-2-methyl-1H-imidazole, a key heterocyclic building block in medicinal chemistry and organic synthesis. It details the compound's properties, synthesis protocols, applications in drug discovery, and essential safety information.
Core Properties and Identifiers
4-Bromo-2-methyl-1H-imidazole is a halogenated imidazole derivative. Its structure, featuring a bromine atom on the imidazole ring, makes it a versatile intermediate for introducing the 2-methylimidazole moiety into more complex molecules through various coupling and substitution reactions.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 16265-11-5[1] |
| Molecular Formula | C₄H₅BrN₂ |
| Molecular Weight | 161.00 g/mol [2] |
| IUPAC Name | 4-bromo-2-methyl-1H-imidazole |
| Synonyms | 5-Bromo-2-methyl-1H-imidazole |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | White solid[2] |
| Melting Point | 164-165 °C[2] |
| Purity | >96% (by NMR)[2] |
| Storage Temperature | +20°C[2] |
Table 3: Spectral Data
| Analysis Type | Data |
|---|---|
| ¹H NMR | Conforms to structure. Spectral data available from suppliers and databases. |
| ¹³C NMR | Spectral data for related bromo-imidazole structures is available and can be used for comparison.[3][4] |
| LC-MS | Data available for related reaction products, confirming structural integrity post-synthesis.[5] |
Synthesis and Experimental Protocols
The synthesis of 4-Bromo-2-methyl-1H-imidazole typically involves the direct bromination of 2-methyl-1H-imidazole. The bromine atom is introduced onto the imidazole ring via an electrophilic substitution reaction.
Caption: General workflow for the synthesis and application of 4-Bromo-2-methyl-1H-imidazole.
Detailed Experimental Protocol: Bromination of 2-Methyl-1H-imidazole
This protocol is a representative method for the synthesis of 4-Bromo-2-methyl-1H-imidazole.
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Materials:
-
2-Methyl-1H-imidazole
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N-Bromosuccinimide (NBS)
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N,N-Dimethylformamide (DMF), deoxygenated
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄), anhydrous
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Reaction flask, magnetic stirrer, and standard laboratory glassware
-
-
Procedure:
-
Dissolve 2-methyl-1H-imidazole (1.0 eq) in deoxygenated DMF in a suitable reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous mixture multiple times with ethyl acetate.[5]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[5]
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure 4-Bromo-2-methyl-1H-imidazole.
-
Applications in Drug Discovery
4-Bromo-2-methyl-1H-imidazole is a valuable building block for constructing a diverse range of bioactive molecules and Active Pharmaceutical Ingredients (APIs).[6] Its structural motif is found in compounds developed as inhibitors and modulators for various biological targets.
Key therapeutic areas where derivatives of this compound have been investigated include:
-
Oncology: As a precursor for inhibitors of Casein Kinase (CK1) δ/ε, Cyclin-Dependent Kinases (CDK8/19), and RIP1 Kinase.[6][7]
-
Immunology and Inflammation: Used in the synthesis of Cathepsin K inhibitors.[6][7]
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Metabolic Diseases: As a building block for Xanthine Oxidase inhibitors.[6][7]
-
Neurology: In the development of PDE1 inhibitors and mGlu4 receptor positive allosteric modulators.[6]
Featured Signaling Pathway: Role of Casein Kinase 1 (CK1) in Wnt/β-Catenin Signaling
Derivatives of 4-Bromo-2-methyl-1H-imidazole are used to synthesize inhibitors of Casein Kinase 1 (CK1). CK1 is a critical component of the "destruction complex" that phosphorylates β-catenin, targeting it for degradation. Inhibiting CK1 prevents this phosphorylation, leading to β-catenin stabilization and activation of Wnt target genes, a pathway often dysregulated in cancer.
Caption: Inhibition of CK1 in the Wnt/β-catenin pathway by a drug derived from the title compound.
Safety and Handling
Proper handling of 4-Bromo-2-methyl-1H-imidazole is essential in a laboratory setting. The following information is based on data for the compound and closely related structures. A material-specific Safety Data Sheet (SDS) should always be consulted prior to use.
Table 4: Hazard and Precautionary Information
| Category | Information |
|---|---|
| GHS Pictogram | (Based on related compounds[8]) |
| Signal Word | Warning (Based on related compounds[8]) |
| Hazard Class | Irritant (Xi)[2] |
| Hazard Statements | H315: Causes skin irritation.[8]H319: Causes serious eye irritation.[8]H335: May cause respiratory irritation.[8] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]P280: Wear protective gloves/eye protection/face protection.[8]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
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Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible substances.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. If dust is generated, a NIOSH-approved respirator may be necessary.[8]
Conclusion
4-Bromo-2-methyl-1H-imidazole is a pivotal intermediate in modern medicinal chemistry. Its well-defined physical and chemical properties, combined with its versatile reactivity, make it an essential component in the synthesis of novel therapeutics targeting a wide range of diseases. Understanding its synthesis, applications, and safe handling procedures is crucial for researchers and developers aiming to leverage this compound in the creation of next-generation pharmaceuticals.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-broMo-1-Methyl-1H-iMidazole-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]



